Razuprotafib

VE-PTP IC50 Phosphatase Inhibition

Razuprotafib (AKB-9778) is the definitive VE-PTP inhibitor for Tie2 pathway activation. Picomolar potency (IC50 17 pM) ensures robust target engagement at low concentrations. Unlike VEGF inhibitors, it uniquely targets the VE-PTP/Tie2 axis—a mechanism not replicated by cross-class compounds, making substitution unsound. Its selectivity profile (picomolar on HPTPη/γ, distinct from PTP1B) supports vascular stabilization, DME, diabetic retinopathy, wet AMD, acute lung injury, and glaucoma (Schlemm's canal) research. Ideal API for sustained-release implants. ≥98% purity.

Molecular Formula C26H26N4O6S3
Molecular Weight 586.7 g/mol
CAS No. 1008510-37-9
Cat. No. B610421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazuprotafib
CAS1008510-37-9
SynonymsRazuprotafib
Molecular FormulaC26H26N4O6S3
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCOC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4
InChIInChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1
InChIKeyKWJDHELCGJFUHW-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Razuprotafib (AKB-9778) Procurement Guide: A Clinically Advanced VE-PTP Inhibitor for Tie2 Pathway Activation


Razuprotafib (formerly AKB-9778, CAS 1008510-37-9) is a small-molecule, competitive inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP) [1]. By binding and inhibiting the intracellular catalytic domain of VE-PTP, it restores activation of the Tie2 receptor, a key regulator of endothelial function and vascular stability [2]. This compound is a New Molecular Entity with Phase II clinical trial data for multiple indications, including diabetic macular edema (DME) and diabetic retinopathy [3].

Razuprotafib Differentiation: Why Substitution with Other Phosphatase Inhibitors or Tie2 Activators is Not Supported


Razuprotafib's mechanism of action is unique in targeting the VE-PTP/Tie2 axis, a pathway distinct from that of VEGF inhibitors or other phosphatase modulators [1]. Its selectivity profile is complex; while it is highly potent against its primary target VE-PTP, it also shows picomolar activity against the closely related phosphatases HPTPη and HPTPγ . This specific inhibition profile, combined with a well-characterized human pharmacokinetic profile showing the parent compound as the primary circulating species, is not necessarily replicated in other in-class or cross-class compounds, making simple substitution scientifically unsound [2].

Razuprotafib (AKB-9778) Quantitative Evidence Guide: Head-to-Head and Comparative Data for Informed Selection


Razuprotafib Displays Picomolar Potency for VE-PTP, Significantly Exceeding that of Tool Compounds for Other Phosphatases

Razuprotafib demonstrates exceptionally high potency for its primary target, VE-PTP, with an IC50 of 17 pM. This is several orders of magnitude more potent than other well-characterized orthosteric phosphatase inhibitors, such as Compound 8 (TC-PTP inhibitor, IC50 = 9 nM) or JMS-053 (PRL1/2/3 inhibitor, IC50 ~30 nM) [1]. Its selectivity against the structurally related phosphatase PTP1B is also high, with an IC50 of 780 nM, representing a >45,000-fold selectivity window for VE-PTP over PTP1B .

VE-PTP IC50 Phosphatase Inhibition

Razuprotafib Activates Tie2 and Downstream Signaling in Human Endothelial Cells, an Effect Augmented by Angiopoietin-1

In human umbilical vein endothelial cells (HUVECs), razuprotafib alone induces phosphorylation of Tie2 and its downstream signaling molecules (AKT, eNOS, ERK), but the effect is significantly enhanced when co-administered with its natural ligand, angiopoietin-1 (ANG1) [1]. This demonstrates that razuprotafib not only directly activates Tie2 by relieving VE-PTP inhibition but also potentiates the physiological signaling of ANG1.

Tie2 Activation HUVEC Cell Signaling

Razuprotafib Displays a Species-Dependent Pharmacokinetic Profile with the Parent Drug as the Primary Circulating Entity in Humans and Primates

A mass balance study using subcutaneous 14C-razuprotafib revealed significant species differences in its metabolism and disposition [1]. In humans and monkeys, the parent drug (razuprotafib) constitutes nearly all (100% and 99.3%, respectively) of the circulating radioactivity in plasma. In contrast, in rats, a hydrolysis product (m/z 380) is the primary circulating component (49% peak area). The study also identified CYP2C8 as a major contributor to its metabolism, and overall disposition in humans was best modeled by monkey data [2].

Pharmacokinetics Metabolism Cross-Species Comparison

Razuprotafib in Adjunct Therapy Demonstrates Statistically Significant Intraocular Pressure Reduction in Glaucoma Patients

In a clinical trial of patients with open-angle glaucoma (OAG) or ocular hypertension (OHT), the addition of razuprotafib (administered twice daily) to standard latanoprost therapy resulted in a significantly greater reduction in diurnal intraocular pressure (IOP) compared to latanoprost alone [1]. The combination therapy lowered IOP by 7.95 ± 0.26 mmHg, while the latanoprost monotherapy group saw a reduction of 7.04 ± 0.26 mmHg, a difference that was statistically significant (P < 0.05).

Intraocular Pressure Glaucoma Clinical Trial

Razuprotafib (AKB-9778): Application Scenarios for Research and Development


Investigating Tie2-Dependent Vascular Stabilization and Barrier Function in Preclinical Models

Razuprotafib is the tool of choice for researchers aiming to pharmacologically activate the Tie2 pathway to study vascular stabilization, reduction of leakage, and anti-inflammatory effects in the vasculature. Its picomolar potency for VE-PTP ensures robust target engagement at low concentrations, while its well-documented species-specific PK profile (e.g., use of monkeys over rodents) is critical for designing in vivo studies [1]. It is particularly valuable in models of diabetic retinopathy, wet AMD, and acute lung injury where Tie2 signaling is compromised [2].

Developing Adjunctive Therapies for Glaucoma and Ocular Hypertension

Based on clinical data showing a statistically significant additive IOP-lowering effect when combined with latanoprost, razuprotafib is a strong candidate for development as an adjunctive therapy for glaucoma [3]. Procurement should be prioritized by groups developing next-generation treatments that target the conventional outflow pathway (Schlemm's canal) to enhance aqueous humor drainage. Topical ophthalmic formulations of razuprotafib are under investigation for this application [4].

Developing Sustained-Release Intraocular Formulations for Chronic Retinal Diseases

Razuprotafib's mechanism of action is being leveraged in sustained-release technologies like the Durasert E™ platform (as EYP-2301) to provide long-term Tie2 activation for chronic retinal diseases such as diabetic macular edema (DME) [5]. This approach aims to overcome the need for frequent intravitreal injections. Razuprotafib is the appropriate active pharmaceutical ingredient (API) for research groups and companies developing novel, long-acting implant or microparticle formulations for these indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Razuprotafib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.